molecular formula C8H13IN2O B1442190 4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole CAS No. 1298032-46-8

4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole

Cat. No.: B1442190
CAS No.: 1298032-46-8
M. Wt: 280.11 g/mol
InChI Key: QEYUCSWCEYLGHS-UHFFFAOYSA-N
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Description

4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole (CAS: Not specified in search results

Properties

IUPAC Name

4-iodo-1-(2-methoxy-2-methylpropyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IN2O/c1-8(2,12-3)6-11-5-7(9)4-10-11/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYUCSWCEYLGHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C=C(C=N1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Iodination Using Molecular Iodine

  • Molecular iodine (I2) acts as an electrophilic iodinating agent to substitute the hydrogen at the 4-position of pyrazole rings.
  • The reaction is often conducted in the presence of an oxidant (e.g., hydrogen peroxide, nitric acid) to regenerate iodine from hydrogen iodide formed during the reaction, thus driving the reaction forward and improving yield.
  • Typical conditions involve heating the mixture to 40–100 °C and controlling the pH to neutral or slightly basic after reaction completion to precipitate the iodinated product.

Example Reaction Conditions (from patent CN111205226A):

Parameter Condition
Starting material 1-methylpyrazole
Iodinating agent Iodine (I2)
Oxidant Hydrogen peroxide (15-50%, preferred 35-50%)
Temperature 50–100 °C (preferably 70–100 °C)
Reaction time 1–12 h (preferably 3–5 h)
Molar ratio (pyrazole:iodine) 1 : 1.0–1.3
Molar ratio (pyrazole:oxidant) 1 : 1.0–2.0
pH adjustment after reaction pH 6–8 (using NaOH or ammonia solution)
  • The oxidant regenerates iodine by reacting with hydrogen iodide, enhancing iodine utilization and increasing yield.
  • The product crystallizes upon cooling and pH adjustment.

Yield & Purity:

  • Yields of 4-iodopyrazole derivatives under these conditions are moderate to good (~58% reported for 1-methyl-4-iodopyrazole).
  • Purity typically exceeds 95% after crystallization and purification.

N-Alkylation / Protection of Pyrazole Nitrogen

Alkylation with 2-Methoxy-2-methylpropyl Chloride

  • The N-1 position of the iodopyrazole is alkylated using alkyl halides such as 2-methoxy-2-methylpropyl chloride.
  • This reaction is typically performed in aprotic solvents like tetrahydrofuran (THF) under basic conditions.
  • Sodium hydride (NaH) is commonly used to deprotonate the pyrazole nitrogen, generating the nucleophilic pyrazolide anion which then attacks the alkyl chloride.

Example Procedure (adapted from related pyrazole alkylation methods):

Step Reagents and Conditions
Deprotonation Sodium hydride (60% dispersion in oil), THF, 0–25 °C, 30–40 min stirring
Alkylation 2-methoxy-2-methylpropyl chloride, dropwise addition in THF, room temperature, 4–5 h stirring
Workup Dilution with ether, washing with water and brine, drying over MgSO4, filtration, concentration
  • The reaction proceeds smoothly to give the N-alkylated 4-iodopyrazole derivative in high yields (up to 100% reported for related compounds).
  • The product is typically an oil or crystalline solid depending on substituents.

Alternative Synthetic Routes: Electrophilic Cyclization of α,β-Alkynic Hydrazones

  • A novel method involves the electrophilic cyclization of α,β-alkynic hydrazones with molecular iodine in the presence of sodium bicarbonate.
  • This approach directly constructs the 4-iodopyrazole ring system in good to excellent yields.
  • α,β-Alkynic hydrazones are prepared by reacting propargyl aldehydes or ketones with hydrazines.
  • The iodocyclization proceeds under mild conditions and can be adapted to prepare various substituted 4-iodopyrazoles, including those with bulky N-substituents.

Key Features:

Parameter Condition
Starting materials α,β-alkynic hydrazones
Iodinating agent Molecular iodine (I2)
Base Sodium bicarbonate (NaHCO3)
Solvent Typically organic solvents
Yield Good to excellent
Advantages One-step ring formation and iodination

This method offers an alternative to stepwise iodination and alkylation and may be suitable for complex N-substituted pyrazoles.

Summary Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Electrophilic iodination + N-alkylation 1-methylpyrazole + 2-methoxy-2-methylpropyl chloride Iodine + oxidant (H2O2), 50–100 °C; NaH, THF, RT ~58 (iodination), up to 100 (alkylation) Widely used, scalable, high purity products
Electrophilic cyclization of α,β-alkynic hydrazones Propargyl aldehydes/ketones + hydrazines I2 + NaHCO3, mild conditions Good to excellent One-step ring formation and iodination

Research Findings and Mechanistic Insights

  • The iodination reaction is reversible; the presence of an oxidant is critical to regenerate iodine from hydrogen iodide, pushing the reaction forward and improving yield and efficiency.
  • Sodium hydride effectively deprotonates the pyrazole nitrogen, enabling selective alkylation without side reactions.
  • Electrophilic cyclization of α,β-alkynic hydrazones represents a mechanistically distinct approach, involving intramolecular cyclization triggered by electrophilic iodine, forming the iodopyrazole ring directly.
  • These methods allow for the introduction of diverse substituents at the N-1 position, including bulky groups like 2-methoxy-2-methylpropyl, which can influence the compound’s physical and biological properties.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the functional groups attached to the pyrazole ring.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are often employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-1-(2-methoxy-2-methylpropyl)-1H-pyrazole.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, derivatives of pyrazole, including 4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole, have been shown to exhibit selective cytotoxicity against various cancer cell lines while sparing non-cancerous cells.

Case Studies:

  • Cytotoxicity Mechanism : Research indicates that certain pyrazole derivatives induce apoptosis in cancer cells through mechanisms such as caspase activation and DNA fragmentation. For example, a derivative known as PTA-1 demonstrated significant cytotoxicity in triple-negative breast cancer cells, with less impact on normal cells, suggesting a favorable selective cytotoxicity index .
  • Cell Cycle Arrest : Studies have also shown that treatment with pyrazole derivatives can lead to cell cycle arrest at the G2/M phase, which is crucial for inhibiting cancer cell proliferation .

Antimicrobial Properties

The compound exhibits notable antimicrobial effects against various pathogens. Pyrazoline derivatives have been recognized for their broad-spectrum activity, including antibacterial and antifungal properties.

Key Findings:

  • Antibacterial Activity : Research indicates that pyrazole compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Antifungal Effects : In addition to antibacterial properties, some studies have reported effective antifungal activity against Candida species, making these compounds valuable in treating fungal infections .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, 4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole has potential applications in other therapeutic areas:

Analgesic and Anti-inflammatory Effects

Research has indicated that pyrazole derivatives possess analgesic and anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce pain responses in animal models .

Neuroprotective Properties

Some studies suggest that certain pyrazole derivatives may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by inhibiting neurocytotoxicity .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis; selective cytotoxicity against cancer cells
Antimicrobial PropertiesEffective against bacteria (e.g., Staphylococcus aureus) and fungi
Analgesic EffectsReduces pain and inflammation; inhibits pro-inflammatory cytokines
Neuroprotective EffectsPotential to inhibit neurocytotoxicity; may aid neurodegenerative diseases

Mechanism of Action

The mechanism of action of 4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom and the 2-methoxy-2-methylpropyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Pyrazole Analogs and Their Features

Compound Name 1-Substituent 4/5-Substituent Availability Status
4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole 2-methoxy-2-methylpropyl Iodo (4) Discontinued
4-Iodo-1-(2-methoxyethyl)-1H-pyrazole 2-methoxyethyl Iodo (4) Discontinued
5-Bromo-3-isopropyl-1-methyl-1H-pyrazole Methyl Bromo (5) Available (CAS: 1780931-99-8)
4-Bromo-3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole 3,3,3-Trifluoropropyl Bromo (4) Discontinued

Key Observations:

  • Iodo vs. Bromo Substitution: Iodo-substituted pyrazoles (e.g., the target compound and 4-Iodo-1-(2-methoxyethyl)-1H-pyrazole) are less common than bromo analogs. However, both iodo derivatives listed here are discontinued, suggesting challenges in synthesis or commercial viability .
  • 1-Substituent Variations : The 2-methoxy-2-methylpropyl group in the target compound introduces greater steric hindrance compared to the linear 2-methoxyethyl chain in its analog. This bulkiness could reduce solubility in polar solvents but improve metabolic stability in biological applications.
  • Fluorinated Analogs : The trifluoropropyl-substituted bromo-pyrazole (CAS: 10-F508732) highlights the use of fluorinated groups to modulate lipophilicity and electronic properties, a strategy absent in the target compound .

Inferred Physicochemical Properties

While explicit data (e.g., melting points, logP) is unavailable for the target compound, comparisons with analogs suggest:

  • Solubility : The branched 2-methoxy-2-methylpropyl group likely reduces water solubility compared to simpler alkyl or methoxyethyl substituents.
  • Stability : Iodo-substituted pyrazoles may exhibit lower thermal stability than bromo or nitro derivatives due to weaker C–I bonds, though this requires experimental validation.

Biological Activity

4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Iodine atom : Enhances biological activity through potential interactions with molecular targets.
  • 2-Methoxy-2-methylpropyl group : Contributes to lipophilicity and may influence binding affinity to enzymes or receptors.

The biological activity of 4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole is largely attributed to its ability to interact with various molecular targets, including:

  • Enzymes : The compound may act as a reversible or non-competitive inhibitor for specific enzymes, modulating their activity.
  • Receptors : It could potentially bind to receptors involved in various physiological processes, influencing signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with pyrazole derivatives, including:

1. Antimicrobial Activity

Pyrazole derivatives, including 4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole, have shown promising antimicrobial properties. Studies indicate that they can inhibit the growth of various bacterial strains and fungi. For instance, compounds in this class have been tested against Bacillus subtilis, E. coli, and Aspergillus niger, demonstrating significant inhibitory effects .

2. Anti-inflammatory Activity

Pyrazoles are known for their anti-inflammatory properties. The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Research has indicated that certain pyrazole derivatives exhibit comparable anti-inflammatory effects to established drugs .

3. Analgesic Effects

The analgesic properties of pyrazoles have been documented, with some derivatives showing effectiveness in pain relief comparable to conventional analgesics .

4. Anticancer Potential

Recent studies suggest that pyrazole derivatives can exhibit anticancer activity by inhibiting tumor growth and proliferation in various cancer cell lines. For example, certain compounds have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of Bacillus subtilis and E. coli
Anti-inflammatoryInhibition of COX enzymes
AnalgesicComparable efficacy to traditional analgesics
AnticancerIC50 values < 0.1 µM against MCF-7

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of pyrazole derivatives, 4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole was tested against several pathogenic strains. The results showed a significant reduction in bacterial growth at concentrations as low as 40 µg/mL, indicating its potential as an antimicrobial agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole?

  • Methodological Answer : The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with diketones or β-keto esters. For example, describes a reflux method using phenyl hydrazine and a diketone precursor in ethanol/acetic acid (7 hours, 45% yield). For iodination, electrophilic substitution (e.g., using iodine monochloride or N-iodosuccinimide) under controlled conditions (e.g., in DCM at 0°C) is common. Post-synthetic purification via silica gel chromatography (as in ) ensures product integrity.
  • Example Protocol :
StepReagents/ConditionsTimeYield
CyclizationPhenyl hydrazine, ethanol/acetic acid, reflux7 h45%
IodinationN-Iodosuccinimide, DCM, 0°C → RT12 h60–70% (estimated)
PurificationSilica gel column (hexane/EtOAc)>95% purity

Q. How can the structural integrity of 4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole be validated?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra to confirm substituent positions. and highlight resonance splitting patterns for methoxy and aryl protons.
  • X-ray Crystallography : Resolve dihedral angles between pyrazole and substituent rings (e.g., 16.83°–51.68° in pyrazole derivatives, as in ) .
  • HRMS : Validate molecular weight with <2 ppm error (e.g., reports HRMS for similar compounds) .

Q. What factors influence the stability of 4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole during storage?

  • Methodological Answer :
  • Light Sensitivity : Iodo compounds are often light-sensitive; store in amber vials under inert gas (N2_2/Ar).
  • Moisture : Methoxy groups may hydrolyze under acidic/alkaline conditions; use desiccants (e.g., silica gel).
  • Temperature : Long-term storage at –20°C is recommended for iodinated heterocycles (similar to protocols in for related compounds) .

Advanced Research Questions

Q. How can regioselectivity be controlled during the iodination of 1-(2-methoxy-2-methylpropyl)-1H-pyrazole?

  • Methodological Answer : Regioselectivity depends on directing groups and reaction conditions. The methoxy group is an ortho/para director, while steric hindrance from the 2-methylpropyl group may favor para-iodination. demonstrates that electron-withdrawing substituents (e.g., nitro) direct iodination to specific positions. Use DFT calculations to predict reactive sites or employ protecting groups for selective functionalization .

Q. What strategies optimize reaction yields in multi-step syntheses involving 4-iodo-pyrazole intermediates?

  • Methodological Answer :
  • Stepwise Monitoring : Use TLC/LC-MS to track intermediates (e.g., ’s use of HRMS for purity checks).
  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance iodination efficiency (as in ) .
  • Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for further functionalization (noted in for pyrazole derivatives) .

Q. How can computational modeling predict the reactivity of 4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. ’s crystallographic data (dihedral angles) can validate geometric parameters in simulations.
  • Molecular Dynamics : Simulate solvent interactions to optimize reaction media (e.g., DCM vs. THF) .

Q. What structural analogs of 4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole show promise in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Bioisosteric Replacement : Replace iodine with bromine or trifluoromethyl groups (see for halogen-substituted pyrazoles) .
  • Pharmacophore Mapping : Use X-ray data () to align substituents with target binding pockets. highlights pyrazole derivatives with antipruritic activity, suggesting SAR frameworks for medicinal chemistry .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole
Reactant of Route 2
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4-Iodo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole

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